molecular formula C10H7NO B13792599 4H-indeno[2,1-d][1,2]oxazole CAS No. 247-33-6

4H-indeno[2,1-d][1,2]oxazole

Cat. No.: B13792599
CAS No.: 247-33-6
M. Wt: 157.17 g/mol
InChI Key: NFTSCUQQJPGNNG-UHFFFAOYSA-N
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Description

4H-indeno[2,1-d][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-indeno[2,1-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohol with glyoxylic acid, followed by cyclization to form the oxazole ring . Another approach involves the use of transition metal-catalyzed reactions to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4H-indeno[2,1-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while substitution reactions can introduce various functional groups onto the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with a single oxazole ring.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Benzoxazole: Contains a fused benzene and oxazole ring system.

    Oxadiazole: Features an oxazole ring with an additional nitrogen atom.

Uniqueness

4H-indeno[2,1-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

247-33-6

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

4H-indeno[2,1-d][1,2]oxazole

InChI

InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2

InChI Key

NFTSCUQQJPGNNG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=NO3

Origin of Product

United States

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